Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate . This reaction provides the desired compound as mixtures of syn- and anti-diastereomers . The reaction conditions often include the use of solvents like ethanol and catalysts such as immobilized copper (II) catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The molecular docking studies suggest that the compound’s high activity is due to synergic interactions with hydrophobic pockets in the enzyme’s active site .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-b]pyridine
Comparison: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it shows higher selectivity and potency in inhibiting specific enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2 |
InChI Key |
PFNRLXIIUAPJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CCN2C1=O |
Origin of Product |
United States |
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